Lipophilicity (LogP) Differentiation Relative to the Des-Benzyl Analog
The N-benzyl substituent of 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol markedly increases lipophilicity versus the secondary amine analog (3-azabicyclo[4.1.0]heptan-1-ol). The target compound exhibits a computed LogP of 1.6433 , while the des-benzyl comparator records a computed LogP of −0.2693 . This ~1.91 log-unit shift represents a nearly two-order-of-magnitude increase in predicted octanol-water partition coefficient, profoundly affecting passive membrane permeability and chromatographic retention.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.6433 |
| Comparator Or Baseline | 3-Azabicyclo[4.1.0]heptan-1-ol: LogP = −0.2693 |
| Quantified Difference | ΔLogP ≈ +1.91 log units (compound is ~81-fold more lipophilic) |
| Conditions | Computed LogP values from vendor datasheets based on identical calculation methodology |
Why This Matters
A LogP near 1.6 situates the compound within the optimal range for CNS drug-like permeability (typically LogP 1–4), while the des-benzyl comparator at −0.27 is below this range and would require a protecting-group strategy or prodrug approach to achieve comparable brain penetration.
